molecular formula C6H13NNa3O14S3 B587365 D-Glucosamine-2,3,6-trisulfate, trisodium salt CAS No. 157297-02-4

D-Glucosamine-2,3,6-trisulfate, trisodium salt

Cat. No.: B587365
CAS No.: 157297-02-4
M. Wt: 488.312
InChI Key: LXPBXIKKOPOQJL-YZJMRIMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucosamine-2,3,6-trisulfate, trisodium salt is a sulfated derivative of glucosamine, a naturally occurring amino sugar. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three sulfate groups attached to the glucosamine molecule, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucosamine-2,3,6-trisulfate, trisodium salt typically involves the sulfation of glucosamine. One common method includes the reaction of glucosamine hydrochloride with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfation at the 2, 3, and 6 positions of the glucosamine molecule .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to achieve higher yields and purity. The process includes the sulfation reaction followed by purification steps such as crystallization and filtration to obtain the final product in its trisodium salt form .

Chemical Reactions Analysis

Types of Reactions

D-Glucosamine-2,3,6-trisulfate, trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Glucosamine-2,3,6-trisulfate, trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfated compounds.

    Biology: Studied for its role in cellular signaling and as a potential therapeutic agent for various diseases.

    Medicine: Investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for the treatment of osteoarthritis.

    Industry: Utilized in the production of sulfated polysaccharides and other industrial chemicals.

Mechanism of Action

The mechanism of action of D-Glucosamine-2,3,6-trisulfate, trisodium salt involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    D-Glucosamine-3,6-di-O-sulfate (2Na): Another sulfated derivative of glucosamine with two sulfate groups.

    D-Galactosamine-2-N-sulfate, sodium salt: A sulfated derivative of galactosamine.

    D-Glucosamine-2-N,6-O-disulfate, sodium salt: A disulfated derivative of glucosamine.

Uniqueness

D-Glucosamine-2,3,6-trisulfate, trisodium salt is unique due to the presence of three sulfate groups, which enhances its solubility and reactivity compared to other sulfated derivatives. This makes it particularly useful in applications requiring high sulfation levels and specific reactivity patterns .

Properties

IUPAC Name

trisodium;[(3R,4R,5R,6R)-2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRDKLPBWDHGMF-FRWAFGSFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NNa3O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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